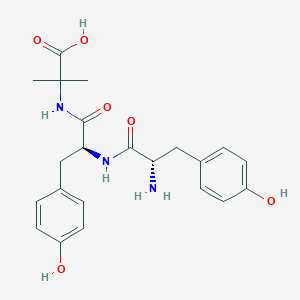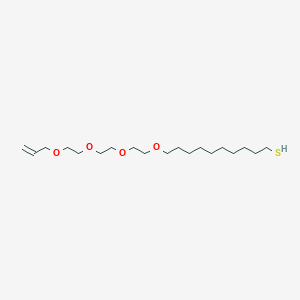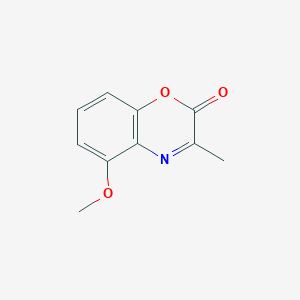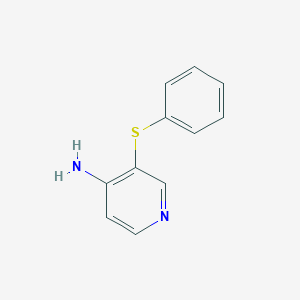![molecular formula C20H17NO B14228039 ([1,1'-Biphenyl]-4-yl)-N-(3-methylphenyl)methanimine N-oxide CAS No. 629643-28-3](/img/structure/B14228039.png)
([1,1'-Biphenyl]-4-yl)-N-(3-methylphenyl)methanimine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
([1,1’-Biphenyl]-4-yl)-N-(3-methylphenyl)methanimine N-oxide: is an organic compound that belongs to the class of imines It is characterized by the presence of a biphenyl group and a methanimine N-oxide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ([1,1’-Biphenyl]-4-yl)-N-(3-methylphenyl)methanimine N-oxide typically involves the reaction of 4-biphenylcarboxaldehyde with 3-methylaniline in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired imine N-oxide. Common oxidizing agents used in this synthesis include hydrogen peroxide and m-chloroperbenzoic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
([1,1’-Biphenyl]-4-yl)-N-(3-methylphenyl)methanimine N-oxide: undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the imine N-oxide back to the parent amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the biphenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Parent amine.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
([1,1’-Biphenyl]-4-yl)-N-(3-methylphenyl)methanimine N-oxide: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ([1,1’-Biphenyl]-4-yl)-N-(3-methylphenyl)methanimine N-oxide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- ([1,1’-Biphenyl]-4-yl)-N-(4-methylphenyl)methanimine N-oxide
- ([1,1’-Biphenyl]-4-yl)-N-(2-methylphenyl)methanimine N-oxide
- ([1,1’-Biphenyl]-4-yl)-N-(3-chlorophenyl)methanimine N-oxide
Uniqueness
([1,1’-Biphenyl]-4-yl)-N-(3-methylphenyl)methanimine N-oxide: is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural variation can lead to differences in biological activity and chemical properties compared to its analogs.
Properties
CAS No. |
629643-28-3 |
|---|---|
Molecular Formula |
C20H17NO |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-(3-methylphenyl)-1-(4-phenylphenyl)methanimine oxide |
InChI |
InChI=1S/C20H17NO/c1-16-6-5-9-20(14-16)21(22)15-17-10-12-19(13-11-17)18-7-3-2-4-8-18/h2-15H,1H3 |
InChI Key |
MLWYJSPOHLQWGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)[N+](=CC2=CC=C(C=C2)C3=CC=CC=C3)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(5-Nitrothiophen-2-yl)hex-1-en-2-yl]pyrrolidine](/img/structure/B14227973.png)
![6-[1-Phenyl-5-(2-phenylethenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14227975.png)
![[(4-Acetyl-5-methyl-2-nitrophenyl)sulfanyl]acetic acid](/img/structure/B14227978.png)

![1,3-Propanediamine, N,N-dimethyl-N'-[2-(3-methylphenyl)-4-quinolinyl]-](/img/structure/B14227996.png)
![3-Piperidinecarboxylic acid, 1-[(phenylamino)carbonyl]-, (3S)-](/img/structure/B14227999.png)

![1-[(6-Chloropyridin-3-yl)methyl]piperazine-2,3-dione](/img/structure/B14228008.png)

![4-[4,6-Bis(4-fluorophenyl)-1,3,5-triazin-2(1H)-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14228029.png)

![(E)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one;hydrochloride](/img/structure/B14228042.png)

